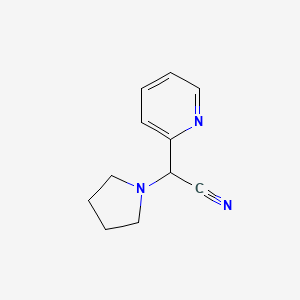
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a chloro group at the 4-position of the picolinamide ring and a 1-methylpiperidin-4-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide typically involves the reaction of 4-chloropicolinic acid with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The picolinamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).
Major Products Formed
Substitution: Formation of substituted picolinamides.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of picolinamide amines.
Aplicaciones Científicas De Investigación
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in studies investigating its interaction with biological targets such as enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(1-methylpiperidin-4-yl)-N-propylbenzenesulphonamide
- 4-(4-Methylpiperidin-1-yl)aniline
- 4-(1-Methylpiperidin-4-yl)oxy aniline
Uniqueness
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide is unique due to its specific structural features, such as the chloro group and the picolinamide moiety. These features confer distinct chemical and biological properties, making it valuable for specific applications in medicinal and industrial chemistry .
Propiedades
Fórmula molecular |
C12H16ClN3O |
|---|---|
Peso molecular |
253.73 g/mol |
Nombre IUPAC |
4-chloro-N-(1-methylpiperidin-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c1-16-6-3-10(4-7-16)15-12(17)11-8-9(13)2-5-14-11/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17) |
Clave InChI |
XFZDEAXTUZBUSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-1-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B8665652.png)

![2-[4-(2,2-diethoxyethoxy)phenyl]acetic acid](/img/structure/B8665672.png)



